(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-12-11-22-17(19-16(21)13-5-3-2-4-6-13)20(12)15-9-7-14(18)8-10-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSKTHINUJHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1-Aroyl-3-Arylthioureas with α-Haloketones
The most widely reported method involves reacting 1-benzoyl-3-(4-chlorophenyl)thiourea with α-chloroketones (e.g., chloroacetone) in acetone under Et₃N catalysis. Thiourea intermediates are synthesized via benzoyl isothiocyanate formation from benzoyl chloride and KSCN, followed by coupling with 4-chloroaniline. The cyclization proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, forming the thiazole ring.
Reaction Conditions
-
Solvent: Anhydrous acetone (0.5 M)
-
Base: Et₃N (1.2 equiv)
-
Temperature: 20–25°C (room temperature)
Workup
Post-reaction filtration and ethanol recrystallization yield pale-yellow crystals. The method achieves 85–89% yield for the target compound, with purity confirmed by HPLC (>98%).
Nitrogen-Atmosphere-Mediated Synthesis
Alternative protocols emphasize inert conditions to prevent oxidation byproducts. Here, α-bromoketones (e.g., bromoacetone) react with thiourea precursors under nitrogen, enhancing regioselectivity for the Z-isomer.
Optimized Parameters
-
Atmosphere: Nitrogen gas
-
Haloketone: α-Bromoacetone (1.1 equiv)
-
Solvent: Dry tetrahydrofuran (THF)
This method reduces side reactions such as ketone hydrolysis, critical for scaling to multigram quantities.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Haloketone | α-Chloroacetone | α-Bromoacetone |
| Solvent | Acetone | THF |
| Atmosphere | Ambient | Nitrogen |
| Yield | 85–89% | 78–82% |
| Purity (HPLC) | >98% | >95% |
| Reaction Time | 1–2 hours | 2–3 hours |
Method 1 offers higher yields and shorter reaction times, while Method 2 improves stereochemical control.
Structural Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl₃)
-
δ 7.81 (dd, 1H, J = 1.8, 7.7 Hz, Ar-H)
-
δ 7.55–7.16 (m, 8H, Ar-H)
-
δ 6.43 (q, 1H, J = 1.2 Hz, CH=C)
13C NMR (126 MHz, CDCl₃)
IR (KBr)
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration, with dihedral angles of 12.3° between the benzamide and thiazole planes.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Thiourea Activation: Deprotonation by Et₃N generates a thiolate anion, which attacks the α-haloketone.
-
Ring Closure: Intramolecular cyclization forms the thiazole ring, with Z-selectivity dictated by steric hindrance from the 4-methyl group.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) using Method 1 achieved 84% yield with 99% purity, demonstrating feasibility for pharmaceutical applications. Critical quality attributes (CQAs) include residual solvent levels (<500 ppm acetone) and heavy metal contamination (<10 ppm) .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Phenyl vs. 4-Chlorophenyl Substitution
- Compound 302821-24-5: (Z)-4-Chloro-N-(4-phenylthiazol-2(3H)-ylidene)benzamide () replaces the 4-chlorophenyl group with a simple phenyl ring.
- Impact: Chlorine enhances polarity and intermolecular interactions, increasing melting points compared to non-halogenated analogs.
Methyl Group at Thiazole 4-Position
- (Z)-N-(3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene)-4-methyl-benzamide (): Features a methoxyphenyl group and lacks the methyl substituent. The methoxy group’s electron-donating nature may increase solubility in polar solvents compared to the chloro analog.
Modifications on the Benzamide Moiety
Pivalamide vs. Benzamide
- (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)pivalamide (): Replaces benzamide with a bulkier pivalamide (2,2-dimethylpropanamide).
- Spectral Data : The IR spectrum shows C=O stretches at 1719 cm⁻¹ (pivalamide) vs. 1606 cm⁻¹ (benzamide in ), indicating differences in carbonyl electronic environments .
Heterocyclic Core Variations
Thiadiazole vs. Thiazole Derivatives
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Incorporates a [1,3,4]-thiadiazole ring instead of thiazole. The additional nitrogen atom increases electron deficiency, affecting π-conjugation and reactivity.
- Impact : Thiadiazoles generally exhibit higher thermal stability but lower solubility due to increased molecular planarity .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Structural and Electronic Effects
Biological Activity
(Z)-N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.81 g/mol. The compound features a thiazole ring substituted with a 4-chlorophenyl group and an amide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.81 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions and subsequent modifications to introduce the chlorophenyl and amide groups.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the inhibition of key enzymes associated with cell proliferation and survival pathways.
- Case Study : A study on thiazole derivatives demonstrated that compounds with similar structures induced apoptosis in MDA-MB-231 cells, leading to a significant increase in the percentage of annexin V-FITC positive cells, indicating late apoptotic phases .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antibacterial and antifungal properties. The presence of electron-withdrawing groups like chlorine enhances their activity against various bacterial strains.
- Case Study : A series of thiazole analogs were tested against Gram-positive and Gram-negative bacteria, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of thiazole derivatives, emphasizing how modifications to the thiazole ring and substituents can enhance biological activity.
| Compound | IC50 (µM) against MDA-MB-231 | IC50 (µM) against HepG2 |
|---|---|---|
| This compound | 15.0 | 20.0 |
| Thiazole Derivative A | 10.5 | 18.5 |
| Thiazole Derivative B | 12.0 | 22.0 |
Q & A
Q. What crystallographic software is recommended for resolving complex thiazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
